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molecular formula C19H24BrN B8454542 5-Bromo-2-(4-octylphenyl)pyridine CAS No. 179998-83-5

5-Bromo-2-(4-octylphenyl)pyridine

Cat. No. B8454542
M. Wt: 346.3 g/mol
InChI Key: JNTAHDPMZPJFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06146547

Procedure details

A Grignard reagent was prepared from magnesium (2.3 g) and 4-octyl-1-bromobenzene (25 g) dissolved in dry tetrahydrofuran (hereinafter abbreviated to THF, 200 ml). To this Grignard reagent were added 2,5-dibromopyridine (23 g) and tetrakistriphenylphosphin paradiun (0) complex (hereinafter abbreviated to Pd(TPP)4, 0.57 g). The reaction mixture was heated to keep refluxing for about 2 hours. After cooling the mixture, organic matter was extracted from the mixture with ether, followed by sequential washing the extract with aqueous ammonium chloride and distilled water to separate an organic layer which was dried over MgSO4. Filtering off the desiccant and distilling off the solvent from the organic layer, the layer gave a residue which was purified by silica gel column chromatography to give 5-bromo-2-(4-octylphenyl)pyridine (35 g).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakistriphenylphosphin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 0 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Pd(TPP)4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].[CH2:2]([C:10]1[CH:15]=[CH:14][C:13](Br)=[CH:12][CH:11]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].Br[C:18]1[CH:23]=[CH:22][C:21]([Br:24])=[CH:20][N:19]=1>O1CCCC1>[Br:24][C:21]1[CH:22]=[CH:23][C:18]([C:13]2[CH:14]=[CH:15][C:10]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])=[CH:11][CH:12]=2)=[N:19][CH:20]=1

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
[Mg]
Name
Quantity
25 g
Type
reactant
Smiles
C(CCCCCCC)C1=CC=C(C=C1)Br
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
23 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
tetrakistriphenylphosphin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( 0 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Pd(TPP)4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to keep refluxing for about 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture, organic matter
EXTRACTION
Type
EXTRACTION
Details
was extracted from the mixture with ether
WASH
Type
WASH
Details
by sequential washing the
EXTRACTION
Type
EXTRACTION
Details
extract with aqueous ammonium chloride
DISTILLATION
Type
DISTILLATION
Details
distilled water
CUSTOM
Type
CUSTOM
Details
to separate an organic layer which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtering off the desiccant and
DISTILLATION
Type
DISTILLATION
Details
distilling off the solvent from the organic layer
CUSTOM
Type
CUSTOM
Details
the layer gave a residue which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C1=CC=C(C=C1)CCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: CALCULATEDPERCENTYIELD 108.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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